molecular formula C9H6F3N3O2 B13135583 Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B13135583
M. Wt: 245.16 g/mol
InChI Key: UISNVPIHIHNMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. The presence of a trifluoromethyl group and a carboxylate ester makes this compound particularly interesting for various applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable trifluoromethylated pyridine derivative . The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Methyl3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, Methyl3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of Methyl3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate stands out due to its unique combination of a pyrazole and pyridine ring, along with the trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H6F3N3O2/c1-17-8(16)5-2-4-6(3-13-5)14-15-7(4)9(10,11)12/h2-3H,1H3,(H,14,15)

InChI Key

UISNVPIHIHNMLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(NN=C2C=N1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.